molecular formula C9H12N2S B12957017 N-(Pyridin-2-ylmethyl)thietan-3-amine

N-(Pyridin-2-ylmethyl)thietan-3-amine

Cat. No.: B12957017
M. Wt: 180.27 g/mol
InChI Key: GEBNMWZZYSYJGP-UHFFFAOYSA-N
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Description

N-(Pyridin-2-ylmethyl)thietan-3-amine is an organic compound that features a pyridine ring attached to a thietan-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-2-ylmethyl)thietan-3-amine typically involves the reaction of pyridin-2-ylmethylamine with a thietan-3-one derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-2-ylmethyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thietan ring to a more saturated form.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amine nitrogen.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays.

    Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of inhibitors or modulators of biological pathways.

Mechanism of Action

The mechanism by which N-(Pyridin-2-ylmethyl)thietan-3-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibition of enzymatic activity to alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-ylmethyl)thietan-2-amine: Similar structure but with the amine group attached to a different position on the thietan ring.

    N-(Pyridin-2-ylmethyl)thietan-4-amine: Another positional isomer with potential differences in reactivity and biological activity.

    N-(Pyridin-2-ylmethyl)thietan-3-ol: A hydroxyl derivative that may exhibit different chemical and biological properties.

Uniqueness

N-(Pyridin-2-ylmethyl)thietan-3-amine is unique due to its specific structural arrangement, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields .

Properties

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)thietan-3-amine

InChI

InChI=1S/C9H12N2S/c1-2-4-10-8(3-1)5-11-9-6-12-7-9/h1-4,9,11H,5-7H2

InChI Key

GEBNMWZZYSYJGP-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCC2=CC=CC=N2

Origin of Product

United States

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